![molecular formula C23H20O4 B13421816 3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid is an organic compound with the molecular formula C23H20O4 and a molecular weight of 360.4 g/mol. This compound is an intermediate in the synthesis of 3-(3,5-Dihydroxyphenyl)-1-propanoic Acid, which is used in the interactions of dietary fiber-bound antioxidants with hydroxycinnamic and hydroxybenzoic acids in aqueous and liposome media.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid involves the reaction of 3,5-dihydroxybenzaldehyde with benzyl bromide to form 3,5-bis(benzyloxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylmethoxy derivatives.
Aplicaciones Científicas De Investigación
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its role in antioxidant activities.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation . The phenylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(phenylmethoxy)phenyl]oxirane: Similar in structure but contains an oxirane ring instead of a propenoic acid moiety.
3,5-Dihydroxyphenyl]-1-propanoic Acid: A direct derivative used in antioxidant studies.
Uniqueness
3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of phenylmethoxy groups enhances its stability and solubility, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C23H20O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(E)-3-[3,5-bis(phenylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H20O4/c24-23(25)12-11-20-13-21(26-16-18-7-3-1-4-8-18)15-22(14-20)27-17-19-9-5-2-6-10-19/h1-15H,16-17H2,(H,24,25)/b12-11+ |
Clave InChI |
AJQPGVIYJNPOBK-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)/C=C/C(=O)O)OCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=CC(=O)O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


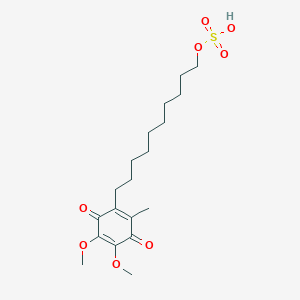
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
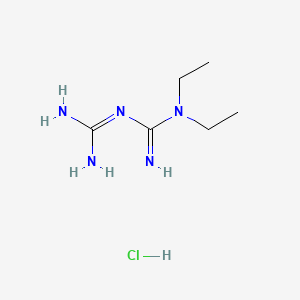
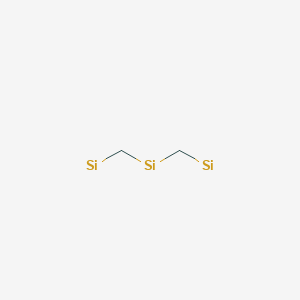
![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
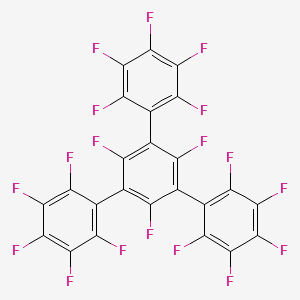
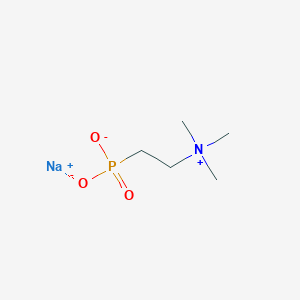
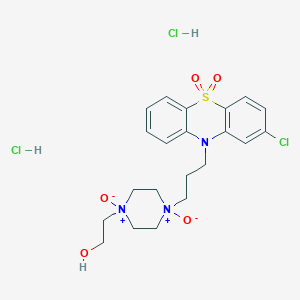
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
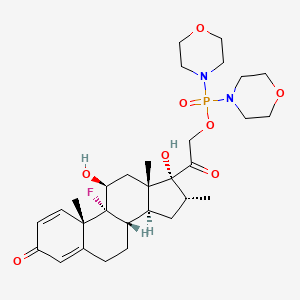
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
